1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide
CAS No.: 1506056-29-6
Cat. No.: VC7116418
Molecular Formula: C7H11N3O3S
Molecular Weight: 217.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1506056-29-6 |
|---|---|
| Molecular Formula | C7H11N3O3S |
| Molecular Weight | 217.24 |
| IUPAC Name | 1-(oxolan-3-yl)pyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C7H11N3O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2,(H2,8,11,12) |
| Standard InChI Key | WFWAJIUEDRTWLK-UHFFFAOYSA-N |
| SMILES | C1COCC1N2C=C(C=N2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide is C₇H₁₁N₃O₃S, with a molecular weight of 217.25 g/mol . The IUPAC name is 1-(oxolan-3-yl)pyrazole-4-sulfonamide, reflecting its pyrazole core substituted with an oxolane group at position 1 and a sulfonamide group at position 4.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₃S |
| Molecular Weight | 217.25 g/mol |
| SMILES | C1COCC1N2C=C(C=N2)S(=O)(=O)N |
| InChI Key | WFWAJIUEDRTWLK-UHFFFAOYSA-N |
Structural Elucidation
The compound’s structure comprises:
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A pyrazole ring (five-membered, aromatic, with two adjacent nitrogen atoms).
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An oxolane group (tetrahydrofuran) attached to the pyrazole’s N1 position, introducing stereochemical complexity.
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A sulfonamide group (-SO₂NH₂) at the pyrazole’s C4 position, a hallmark of bioactive sulfonamides .
The oxolane moiety enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide group enables hydrogen bonding and enzyme interactions .
Synthesis and Derivative Formation
Synthetic Pathways
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonamide is synthesized via sulfonation of its precursor, 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (PubChem CID: 63564006) . The reaction involves ammonolysis:
This two-step process typically employs inert solvents like dichloromethane and controlled pH conditions to optimize yield .
Key Intermediate: Sulfonyl Chloride
The sulfonyl chloride precursor (C₇H₉ClN₂O₃S, MW 236.68 g/mol) is characterized by high reactivity due to the electrophilic sulfur center, making it pivotal for deriving sulfonamides, sulfonate esters, and sulfonic acids . Its synthesis involves chlorosulfonation of the parent pyrazole-oxolane compound using ClSO₃H or PCl₅ .
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide indicate CCS values varying with adduct formation:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 218.05939 | 144.9 |
| [M+Na]⁺ | 240.04133 | 152.8 |
| [M-H]⁻ | 216.04483 | 146.3 |
These values suggest moderate molecular size and polarity, aligning with sulfonamides’ typical pharmacokinetic profiles.
Solubility and Stability
While experimental data are lacking, computational models predict:
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Water solubility: Low (logP ≈ 1.2), due to the oxolane’s hydrophobic contribution.
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Thermal stability: Decomposition above 250°C, inferred from analogous sulfonamides .
Biological Activity and Hypothetical Mechanisms
Enzyme Inhibition
The pyrazole-sulfonamide scaffold is prevalent in carbonic anhydrase inhibitors (e.g., acetazolamide). Molecular docking studies hypothesize binding to catalytic zinc ions in enzyme active sites, though validation is required .
Applications in Medicinal Chemistry
Drug Discovery
This compound serves as a building block for:
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Anticancer agents: Pyrazole derivatives modulate kinases (e.g., JAK2, BRAF).
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Anticonvulsants: Sulfonamides enhance GABAergic transmission.
Chemical Probes
Its sulfonamide group facilitates covalent bonding to biological targets, enabling use in activity-based protein profiling (ABPP) .
Comparative Analysis with Analogous Compounds
1-(Oxolan-3-ylmethyl)pyrazole-4-ylamine
A related amine derivative (C₈H₁₃N₃O, MW 167.21 g/mol) lacks the sulfonamide group but shares the pyrazole-oxolane backbone . This contrast highlights the sulfonamide’s role in enhancing target binding and metabolic stability.
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